1-(Cyclobutoxymethyl)-3,5-difluorobenzene
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Overview
Description
1-(Cyclobutoxymethyl)-3,5-difluorobenzene is an organic compound characterized by a benzene ring substituted with a cyclobutoxymethyl group and two fluorine atoms at the 3 and 5 positions
Preparation Methods
The synthesis of 1-(Cyclobutoxymethyl)-3,5-difluorobenzene typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzyl alcohol and cyclobutanol.
Reaction Conditions: The cyclobutoxymethyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-difluorobenzyl alcohol with cyclobutanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
1-(Cyclobutoxymethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a catalyst like copper(I) iodide (CuI).
Scientific Research Applications
1-(Cyclobutoxymethyl)-3,5-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclobutoxymethyl)-3,5-difluorobenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The pathways affected by the compound depend on its specific interactions and the context in which it is used. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
1-(Cyclobutoxymethyl)-3,5-difluorobenzene can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(Cyclopropylmethyl)-3,5-difluorobenzene and 1-(Cyclopentylmethyl)-3,5-difluorobenzene share structural similarities but differ in the size and shape of the cycloalkyl group.
Uniqueness: The cyclobutoxymethyl group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12F2O |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
1-(cyclobutyloxymethyl)-3,5-difluorobenzene |
InChI |
InChI=1S/C11H12F2O/c12-9-4-8(5-10(13)6-9)7-14-11-2-1-3-11/h4-6,11H,1-3,7H2 |
InChI Key |
UQKFXZZUPDPICL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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